tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate

Chiral building block Amino acid mimetic Piperazine carbamate

tert-Butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate (CAS 1291351-77-3, molecular formula C₁₃H₂₅N₃O₃, molecular weight 271.36 g/mol) is a synthetic carbamate building block that integrates a racemic α-ethyl amino acid scaffold, a tert-butoxycarbonyl (Boc) protecting group, and a free piperazine NH. The compound carries a computed LogP of 0.72, a topological polar surface area (TPSA) of 70.67 Ų, and an acid pKa of ~13.8, placing it well within Lipinski’s rule-of-five space for further derivatization.

Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
Cat. No. B13003105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate
Molecular FormulaC13H25N3O3
Molecular Weight271.36 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CCNCC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H25N3O3/c1-5-10(15-12(18)19-13(2,3)4)11(17)16-8-6-14-7-9-16/h10,14H,5-9H2,1-4H3,(H,15,18)
InChIKeyAFTFWRROJSCRMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate: Procurement-Relevant Identity and Physicochemical Profile


tert-Butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate (CAS 1291351-77-3, molecular formula C₁₃H₂₅N₃O₃, molecular weight 271.36 g/mol) is a synthetic carbamate building block that integrates a racemic α-ethyl amino acid scaffold, a tert-butoxycarbonyl (Boc) protecting group, and a free piperazine NH. The compound carries a computed LogP of 0.72, a topological polar surface area (TPSA) of 70.67 Ų, and an acid pKa of ~13.8, placing it well within Lipinski’s rule-of-five space for further derivatization [1]. It is supplied as a research intermediate at ≥95% or ≥98% purity by multiple vendors and is intended exclusively for laboratory-scale synthesis or screening-library construction [2].

Why Close Piperazine-Carbamate Isomers Cannot Replace tert-Butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate Without Re-Validation


This compound belongs to a family of C₁₃H₂₅N₃O₃ piperazine carbamates that differ only in the regio- or geminal-substitution pattern of the amino acid linker. The α-butan-2-yl scaffold embeds an ethyl side-chain directly adjacent to the carbamate nitrogen and the piperazine amide, creating a chiral center and dictating a unique N-to-carbonyl spacing. Positional isomers such as tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate reposition the carbamate nitrogen onto a linear butyl chain, which alters both the hydrogen-bond geometry and the orientation of the Boc group after deprotection. Geminal-dimethyl analogs (e.g., tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate) replace the α-ethyl group with a quaternary center, abolishing chirality and sterically shielding the amide bond from enzymatic or synthetic processing [1]. These structural differences, though subtle, produce distinct computed LogP values, conformational ensembles, and deprotection outcomes that cannot be assumed equivalent without experimental re-optimization [2].

Quantitative Differentiation Evidence for tert-Butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate Versus Closest Analogs


Chiral α-Ethyl Scaffold Versus Achiral Gem-Dimethyl Analog: Synthetic and Conformational Distinction

The target compound bears a secondary carbon at the α-position of the amino acid scaffold (C-2 of the butanoyl chain), which is intrinsically chiral (racemic in the catalog product). In contrast, tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate (CAS 1303890-06-3) replaces this C–H unit with a gem-dimethyl quaternary center, rendering it achiral and eliminating a vector for stereochemical diversification [1]. For medicinal chemistry programs that require chiral resolution or diastereomeric SAR exploration, the α-ethyl scaffold provides an additional degree of freedom not accessible with geminal substitution. This distinction is architectural rather than potency-based, but it determines whether a lead series can probe chirality-dependent target interactions [2].

Chiral building block Amino acid mimetic Piperazine carbamate SAR diversification

Computed LogP 0.7215 Differentiates This α-Branched Scaffold from the Linear Positional Isomer

The computed LogP for tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate is 0.7215, as reported by Leyan's standardized calculation protocol . Its positional isomer, tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate (CAS 1308650-47-6), yields a close but distinguishable LogP of 0.7231 under the same computational method . While the absolute difference is small (ΔLogP ≈ 0.0016), it reflects distinct three-dimensional solvation properties arising from the branched versus linear connectivity of the amino acid linker. In lipophilicity-driven assays or when logD at physiological pH is the selection criterion (target compound LogD₇.₄ ≈ −0.02), even minor LogP offsets can translate into measurable differences in membrane permeability or off-target binding profiles [1].

Computed lipophilicity LogP comparison Piperazine carbamate Physicochemical profiling

Piperazine NH as a Conjugatable Handle Versus N-Alkylated Analogs: A Functional Group Differentiation

The target compound retains a free secondary amine (piperazine NH) at the opposite end of the piperazine ring, providing a nucleophilic site for subsequent alkylation, acylation, or sulfonylation. This contrasts with N-alkylated analogs such as tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate , in which the piperazine NH is blocked by an ethyl substituent, or with compounds in which the piperazine is further elaborated with an aryloxybenzyl or bisarylcarbinol group for FAAH/MAGL inhibitory activity [1]. The free NH handle in the target compound makes it a more versatile late-stage intermediate; the alkylated analogs are already further along the diversification pathway and cannot be de-diversified. The class-level evidence also indicates that the specific N-substitution on the piperazine ring determines whether the final carbamate acts as a MAGL-selective, FAAH-selective, or dual inhibitor [1], underscoring that premature alkylation restricts the accessible biological profile.

Free NH handle Piperazine diversification Carbamate building block Library synthesis

Class-Level Evidence: Piperazine Carbamates as Nanomolar MAGL/FAAH Inhibitor Scaffolds

Although no target-specific IC₅₀ or Kᵢ data have been published for tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate itself, the compound belongs to the piperazine carbamate class that has been systematically characterized as inhibitors of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). In the foundational study by Long et al. (2010), optimized piperidine/piperazine carbamates bearing an appropriate N-substituent achieved potent MAGL inhibition (representative compounds with IC₅₀ values in the low nanomolar range) and demonstrated in vivo efficacy by elevating brain endocannabinoid levels and producing CB₁-dependent behavioral effects in mice [1]. A follow-up study confirmed that piperazine carbamate derivatives can be tuned for MAGL-selective, FAAH-selective, or dual inhibition at single-digit nanomolar concentrations, with inhibitor selectivity governed by the identity of the leaving group attached to the piperazine nitrogen [2]. The target compound, by virtue of retaining a free piperazine NH, represents the core scaffold from which such optimized inhibitors are constructed, making it a validated chemical entry point for serine hydrolase inhibitor programs.

MAGL inhibitor FAAH inhibitor Endocannabinoid hydrolase Piperazine carbamate Serine hydrolase

Boc Deprotection Compatibility: Established Synthetic Pathway Versus Competing Protecting Group Strategies

The tert-butyl carbamate (Boc) group on this compound is cleavable under standard acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), releasing the free α-amino-piperazinyl-butanamide scaffold in a single step [1]. This contrasts with compounds protected with the more acid-stable but hydrogenolytically cleavable Cbz group, or with base-labile Fmoc protection, each of which imposes different orthogonality constraints in multi-step syntheses. The Boc group's well-characterized deprotection kinetics and compatibility with a broad range of downstream coupling reactions (amide bond formation, reductive amination, urea synthesis) make this compound a predictable building block in both solution-phase and solid-phase synthetic workflows [2]. The free piperazine NH remains intact during Boc deprotection, preserving a dual-handle intermediate for sequential or parallel diversification [3].

Boc deprotection Protecting group strategy Piperazine intermediate Solid-phase synthesis Orthogonal protection

Evidence-Backed Application Scenarios for tert-Butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate in Scientific Procurement


Chiral Pool Intermediate for Diastereomeric Serine Hydrolase Inhibitor Libraries

Programs targeting MAGL, FAAH, or dual MAGL/FAAH inhibition can use the racemic α-ethyl scaffold as a starting point for chiral resolution or asymmetric synthesis. The resulting enantiopure intermediates enable SAR exploration of chirality-dependent potency and selectivity, which the achiral gem-dimethyl analog cannot support. This is directly relevant to the inhibitor class validated by Long et al. (2010) and Aaltonen et al. (2014) [1].

Dual-Handle Building Block for Parallel Library Synthesis via Sequential Deprotection and N-Functionalization

After Boc deprotection under standard acidic conditions, the compound exposes both a primary amine (from the carbamate) and a free piperazine NH, providing two chemically orthogonal nucleophilic sites for sequential diversification. This dual-handle architecture is well-suited for generating libraries of N-substituted piperazine carbamates for screening against serine hydrolase or other target families. The free piperazine NH differentiates this compound from N-alkylated analogs that are already committed to a specific substitution [2].

Reference Scaffold for Physicochemical Property Benchmarking in C₁₃H₂₅N₃O₃ Isomer Series

When a medicinal chemistry program requires systematic comparison of linker geometry effects on permeability, solubility, or metabolic stability, the documented computed LogP (0.7215) and LogD₇.₄ (−0.02) for this compound provide a reproducible baseline against which the positional isomer (LogP 0.7231) and other analogs can be benchmarked. This data-driven selection avoids the assumption that isomeric building blocks are physicochemically interchangeable .

Late-Stage Diversification Precursor for Covalent Inhibitor Design

The carbamate functional group itself can serve as a warhead for covalent modification of serine hydrolases, and the α-ethyl substituent provides steric modulation of warhead accessibility. The compound's architecture—Boc-protected amine, carbamate warhead precursor, and free piperazine NH—makes it a versatile scaffold for exploring covalent inhibition strategies where the piperazine NH can be elaborated with recognition elements that direct target engagement [1].

Quote Request

Request a Quote for tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.